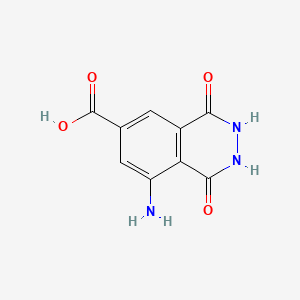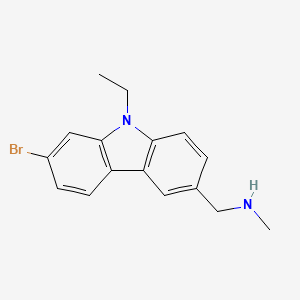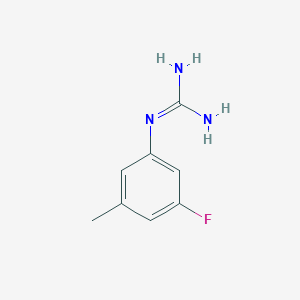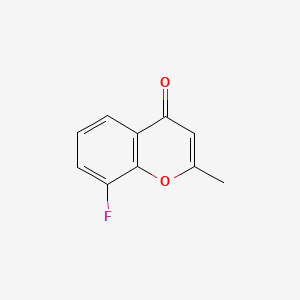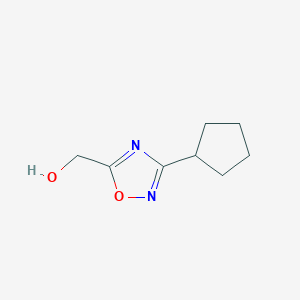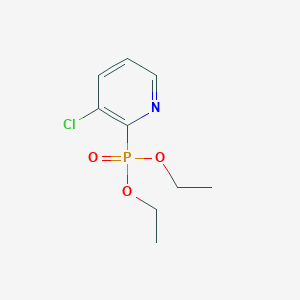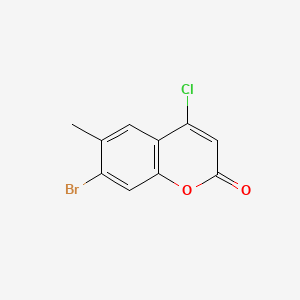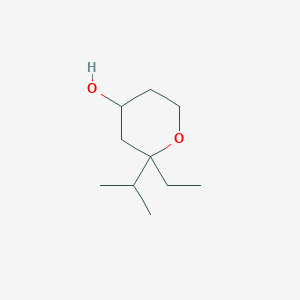
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol is a chemical compound belonging to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common method involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. The reaction is typically catalyzed by acid catalysts such as iron-modified silica . The reaction conditions include the use of iron nitrate or iron chloride as catalysts, with the reaction being carried out under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Prins cyclization reactions using optimized catalysts and reaction conditions to achieve high yields and selectivity. The use of solid acid catalysts, such as sulfonic acid-bearing ion exchangers, is common in industrial processes due to their reusability and ease of separation from the reaction mixture .
化学反应分析
Types of Reactions
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another tetrahydropyran derivative with distinct functional groups.
Uniqueness
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol is unique due to its specific substituents (ethyl and isopropyl groups) on the tetrahydropyran ring. These substituents confer distinct chemical and physical properties, making it suitable for specific applications in various fields.
属性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC 名称 |
2-ethyl-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-4-10(8(2)3)7-9(11)5-6-12-10/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
DTBFSVZZTAQAHA-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(CCO1)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


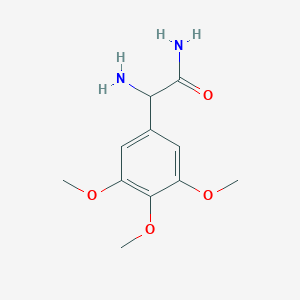


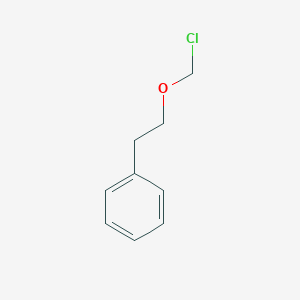
![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)

